molecular formula C23H15N3OS B2697374 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 313662-49-6

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2697374
CAS No.: 313662-49-6
M. Wt: 381.45
InChI Key: QDPDSZPBRKRRBW-UHFFFAOYSA-N
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Description

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, a cyano group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and cyano group play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1,3-thiazole: Shares the thiazole ring structure but lacks the cyano and benzamide groups.

    N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: Similar structure but without the cyano group.

Uniqueness

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the cyano group and the benzamide moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3OS/c24-15-16-11-13-19(14-12-16)22(27)26-23-25-20(17-7-3-1-4-8-17)21(28-23)18-9-5-2-6-10-18/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPDSZPBRKRRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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